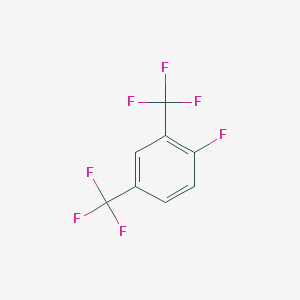

1-Fluoro-2,4-bis(trifluoromethyl)benzene

描述

属性

IUPAC Name |

1-fluoro-2,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F7/c9-6-2-1-4(7(10,11)12)3-5(6)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVISFSUGQQCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606111 | |

| Record name | 1-Fluoro-2,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36649-94-2 | |

| Record name | 1-Fluoro-2,4-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Fluoro 2,4 Bis Trifluoromethyl Benzene and Derivatives

Strategies for Introducing Fluorine and Trifluoromethyl Groups onto Aromatic Systems

The construction of highly fluorinated aromatic compounds like 1-fluoro-2,4-bis(trifluoromethyl)benzene relies on a specialized toolkit of reactions designed to form robust carbon-fluorine (C-F) and carbon-trifluoromethyl (C-CF₃) bonds. nih.gov The selection of a particular strategy often depends on the available starting materials and the desired substitution pattern.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a fluorine atom onto an aromatic ring that is activated by strongly electron-withdrawing groups. nih.govlibretexts.org The reaction mechanism involves the addition of a nucleophile to an electron-deficient aryl halide, forming a resonance-stabilized, negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org

For the synthesis of fluorinated benzenes, this typically involves the displacement of a leaving group, such as a chloro or nitro group, by a fluoride (B91410) ion. The presence of electron-withdrawing substituents, such as trifluoromethyl or nitro groups, positioned ortho or para to the leaving group is crucial for stabilizing the anionic intermediate and facilitating the reaction. libretexts.org In the context of this compound synthesis, a hypothetical precursor like 1-chloro-2,4-bis(trifluoromethyl)benzene (B1333220) would be highly activated for SNAr, as both trifluoromethyl groups are in positions that can stabilize the negative charge developed during the nucleophilic attack.

Interestingly, in SNAr reactions, the typical leaving group trend is reversed compared to aliphatic substitution. Fluoride itself can be a leaving group, but its high electronegativity makes the carbon it is attached to highly electrophilic, accelerating the initial rate-determining nucleophilic attack. youtube.com However, for the purpose of synthesis, displacing a halide like chloride with a fluoride source is a common strategy. orgsyn.org

| Parameter | Description | Examples |

|---|---|---|

| Substrate Requirement | Aromatic ring must contain at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. libretexts.org | -NO₂, -CF₃, -CN, -SO₂R |

| Leaving Groups (X) | Halides or other groups capable of stabilizing a negative charge. | -F, -Cl, -Br, -NO₂ |

| Fluoride Source | Alkali metal fluorides are commonly used. | KF, CsF |

| Solvents | Aprotic polar solvents are typically required to dissolve the fluoride salt and facilitate the reaction. | DMF, DMSO, Sulfolane |

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile, such as an electron-rich aromatic ring, with an electrophilic fluorine source. wikipedia.org This approach is an alternative to nucleophilic methods. Modern electrophilic fluorinating agents are typically reagents containing a nitrogen-fluorine (N-F) bond, which are safer and more manageable than elemental fluorine or oxygen-fluorine compounds. wikipedia.org

Commonly used reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org The synthesis of this compound via this route would conceptually start with 1,3-bis(trifluoromethyl)benzene (B1330116). However, a significant challenge arises from the nature of the substrate; the two trifluoromethyl groups are strongly deactivating, making the aromatic ring electron-deficient and thus a poor nucleophile for electrophilic attack. While methods for direct C-H bond fluorination exist, they often require directing groups to overcome issues of reactivity and regioselectivity, especially on deactivated systems. nih.gov Therefore, direct electrophilic fluorination of 1,3-bis(trifluoromethyl)benzene is a challenging and less common pathway.

The introduction of trifluoromethyl groups onto aromatic rings is a cornerstone of modern fluorine chemistry, given the profound effect this group has on molecular properties. mdpi.com A variety of methods have been developed, broadly categorized as radical, nucleophilic, and electrophilic trifluoromethylations. mdpi.com

Transition-metal-catalyzed cross-coupling reactions are particularly effective for forming C(sp²)-CF₃ bonds. mdpi.com For instance, copper-mediated or -catalyzed reactions are widely used. nih.govorganic-chemistry.org The "CuCF₃" species, often generated in situ, can react with aryl halides (iodides or bromides) to yield the corresponding benzotrifluorides. organic-chemistry.org Another prominent approach is the Sandmeyer-type trifluoromethylation, where an aromatic amine is converted to a diazonium salt, which is then treated with a trifluoromethyl source in the presence of a copper catalyst. organic-chemistry.org

More recent advancements include photoredox catalysis, which allows for the trifluoromethylation of arylboronic acids or other precursors under mild conditions. organic-chemistry.org These methods could be applied to a monofluorinated precursor to build up the target structure, although controlling the regioselectivity of introducing two separate trifluoromethyl groups can be a significant synthetic hurdle.

| Method | Trifluoromethyl Source | Catalyst/Mediator | Substrate Example |

|---|---|---|---|

| Copper-Mediated Cross-Coupling nih.gov | CF₃I | Copper bronze | Aryl Iodide |

| Sandmeyer-Type Reaction organic-chemistry.org | TMSCF₃ (Ruppert-Prakash reagent) | Copper salt | Aryl Diazonium Salt |

| Photoredox/Copper Catalysis organic-chemistry.org | CF₃I | Photocatalyst (e.g., Ir-based) and Cu catalyst | Arylboronic Acid |

| Direct C-H Trifluoromethylation nih.gov | Electrophilic CF₃⁺ reagents | Palladium catalyst with directing group | Arene with a directing group |

Advanced Synthetic Techniques and Optimization

The synthesis of highly fluorinated aromatic compounds such as this compound often requires specialized techniques to achieve high yields, purity, and specific derivatization. Advanced methodologies, including microwave-assisted synthesis, sophisticated catalytic systems, and targeted purification strategies, are crucial for overcoming the challenges associated with the formation and modification of carbon-fluorine bonds.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to significantly reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. chemicalpapers.com This technology is particularly advantageous in the synthesis and derivatization of fluorinated arenes, where reactions can be sluggish.

The application of microwave irradiation can facilitate reactions such as nucleophilic substitution and the formation of heterocyclic derivatives. For instance, in a process analogous to the derivatization of fluorinated benzenes, a fast and practical microwave-assisted protocol was developed for the synthesis of 1,4-bis(difluoromethyl)benzene (B1349303) from 1,4-bis(dichloromethyl)benzene (B1346832) and potassium fluoride (KF). chemicalpapers.com This method highlights the efficiency of microwave heating in fluorination reactions, which are fundamental to producing precursors or derivatives of compounds like this compound. The synergistic effect of a composite phase transfer catalyst was also studied in this context, demonstrating further optimization of reaction conditions. chemicalpapers.com

Research has shown that microwave-promoted, one-pot preparations of fluorinated compounds, such as propargylamines, can be achieved efficiently. dntb.gov.ua These approaches underscore the versatility of microwave assistance in creating diverse fluorinated molecules, a principle that can be extended to the derivatization of the this compound core. dntb.gov.uaresearchgate.net

| Parameter | Microwave-Assisted Method | Conventional Heating |

|---|---|---|

| Reactants | 1,4-bis(dichloromethyl)benzene, KF | 1,4-bis(dichloromethyl)benzene, KF |

| Reaction Time | Significantly Reduced | Prolonged |

| Product Yield | Increased | Lower |

| Conditions | Mild | Harsher |

Catalysis is central to modern organic synthesis, providing efficient pathways for the formation and modification of chemical bonds. In the context of fluorinated arenes, catalytic approaches are critical for both introducing fluorine atoms (C-F bond formation) and selectively transforming existing C-F bonds, such as those in trifluoromethyl (CF₃) groups.

C-F Bond Formation: Transition metal-catalyzed fluorination represents a major advancement over traditional methods. numberanalytics.com Catalysts based on metals like palladium and copper can facilitate the fluorination of a wide range of aromatic compounds. numberanalytics.comnih.gov For example, palladium catalysts have been used for the directed electrophilic fluorination of C-H bonds in certain substrates. nih.gov Copper(II) fluoride has been employed in the high-temperature fluorination of benzene (B151609) to produce fluorobenzene (B45895), a process where the copper reagent can be regenerated, pointing towards a catalytic cycle. nih.gov These catalytic systems offer pathways to introduce the fluorine atom onto a benzene ring that already contains trifluoromethyl groups or to build the molecule from a simpler precursor. Common electrophilic fluorinating agents used in these processes include Selectfluor and N-Fluorobenzenesulfonimide (NFSI). numberanalytics.com

C-F Bond Modification: The trifluoromethyl group is generally robust, but its modification is a key strategy for creating valuable derivatives. The C-F bonds within a CF₃ group are exceptionally strong, making their selective activation a significant chemical challenge. rsc.orgrsc.org Researchers have developed catalytic methods for the selective activation and transformation of a single C-F bond in trifluoromethyl arenes. A notable achievement is the catalytic reduction of an Ar-CF₃ group to an Ar-CF₂H group. rsc.org This transformation, which enables the diversification of trifluoromethyl arenes, was accomplished using a combination of palladium and copper catalysts under relatively mild conditions. rsc.org Such a method could be applied to this compound to selectively modify one or both of the CF₃ groups, providing access to a new range of derivatives.

The purification of fluorinated arenes presents unique challenges due to their physical properties and the nature of byproducts from fluorination reactions. Standard techniques like column chromatography are widely used, but advanced methodologies are often required for achieving high purity. nih.gov

One significant challenge in reactions that use phosphine-based reagents (e.g., Wittig-type reactions) is the removal of the triphenylphosphine (B44618) oxide (TPPO) byproduct. A modern approach to this problem is the use of a solid-support scavenger, such as the Merrifield peptide resin. nih.gov This polymer-based resin selectively sequesters both the triphenylphosphine reagent and its oxide byproduct, allowing for a simplified purification process where the desired fluorinated product can be isolated by simple filtration. nih.gov

In fluorination reactions involving diaryliodonium salts and fluoride sources like tetramethylammonium (B1211777) fluoride (TMAF), the removal of inorganic salt byproducts is crucial. An effective purification method involves a simple solvent exchange process. The crude reaction mixture, containing the desired fluoroarene and inorganic salts (e.g., tetramethylammonium hexafluorophosphate), can be dissolved in a solvent like benzene. Since the inorganic salts are insoluble in this non-polar solvent, they can be easily removed by passing the solution through a syringe filter, yielding a clean solution of the fluorinated arene. nih.gov

Stereochemical Control and Regioselectivity in Fluorinated Benzene Synthesis

Achieving precise control over the placement (regioselectivity) and three-dimensional arrangement (stereoselectivity) of fluorine-containing substituents is a primary goal in the synthesis of complex fluorinated molecules. While the planar nature of the benzene ring in this compound means stereochemistry is not a factor in the final arene itself, these principles are paramount when synthesizing its precursors or derivatives, particularly those with chiral centers or geometric isomers.

Regioselectivity: The synthesis of polysubstituted benzenes requires methods that can direct incoming functional groups to specific positions. Benzannulation strategies, which construct the aromatic ring from acyclic precursors, offer an alternative to direct functionalization and can provide excellent regiocontrol. A mild and highly regiospecific boron-directed benzannulation method has been reported for accessing perfluoroalkyl-substituted arenes. nih.govwhiterose.ac.uk In this approach, a boron-containing alkyne undergoes a cycloaddition reaction, with the boron group directing the regiochemical outcome. The resulting arylborane can then be readily converted into other functional groups, providing a versatile entry point to specifically substituted fluoroalkyl arenes. whiterose.ac.uk This strategy ensures that substituents like the CF₃ groups are placed in the desired positions on the benzene ring with complete control. nih.gov

| Alkyne Precursor | Cycloaddition Partner | Key Reagent | Product Type | Regiocontrol |

|---|---|---|---|---|

| Fluoroalkyl Trifluoroborate Salt | Pyrone | BCl₃ | Perfluoroalkyl-substituted Aryldichloroborane | Complete |

| Fluoroalkyl Trifluoroborate Salt | Sydnone | BCl₃ | CF₃-substituted Heteroaromatic | Complete |

Stereochemical Control: When synthesizing derivatives of fluorinated benzenes that contain stereocenters or stereogenic double bonds, methods that control the stereochemical outcome are essential. The Julia-Kocienski olefination is a powerful tool for creating double bonds with high stereoselectivity. A modular synthesis of regiospecifically fluorinated 2,4-diene Weinreb amides was achieved using two sequential Julia-Kocienski olefinations. nih.gov This process allowed for the creation of a Z-α-fluorovinyl unit with high selectivity. Although the second olefination was 4Z-selective, the product could be readily isomerized to the thermodynamically more stable (2Z,4E)-isomer using catalytic iodine. nih.gov This demonstrates how multi-step synthetic sequences can be designed to control the stereochemistry of fluorinated side chains attached to an aromatic core.

Spectroscopic and Structural Characterization of 1 Fluoro 2,4 Bis Trifluoromethyl Benzene and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Systems

NMR spectroscopy is a cornerstone technique for the characterization of organofluorine compounds. The presence of the spin-active ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, makes ¹⁹F NMR a particularly sensitive and informative tool. wikipedia.org Coupled with ¹H and ¹³C NMR, a comprehensive picture of the molecular framework can be assembled.

The ¹⁹F NMR spectrum of 1-Fluoro-2,4-bis(trifluoromethyl)benzene is expected to exhibit three distinct signals due to the three unique fluorine environments: the single fluorine atom attached directly to the aromatic ring (F-1), the trifluoromethyl group at the C-2 position, and the trifluoromethyl group at the C-4 position. The wide chemical shift range of ¹⁹F NMR, which can span over 800 ppm, allows for excellent signal dispersion, minimizing the likelihood of peak overlap. wikipedia.orgthermofisher.com

The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). For aromatic fluorides (Ar-F), signals commonly appear in the range of -80 to -170 ppm. ucsb.edu The signals for trifluoromethyl (CF₃) groups attached to an aromatic ring are generally found between -50 and -70 ppm. wikipedia.org

Spin-spin coupling provides valuable structural information through the analysis of coupling constants (J), measured in Hertz (Hz). In ¹⁹F NMR, coupling can be observed between fluorine nuclei separated by several bonds (long-range coupling). thermofisher.com For this compound, the following couplings are anticipated:

A three-bond coupling (³JF-F) between the F-1 nucleus and the fluorine nuclei of the C-2 trifluoromethyl group.

A five-bond coupling (⁵JF-F) between the F-1 nucleus and the fluorine nuclei of the C-4 trifluoromethyl group.

A four-bond coupling (⁴JF-F) between the fluorine nuclei of the two trifluoromethyl groups.

Each signal would appear as a complex multiplet due to these F-F couplings as well as couplings to the aromatic protons.

| Fluorine Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Anticipated Coupling Interactions |

|---|---|---|---|

| Ar-F (at C-1) | -90 to -120 | Multiplet | ³JF-F (to 2-CF₃), ⁵JF-F (to 4-CF₃), JF-H |

| 2-CF₃ | -60 to -65 | Multiplet | ³JF-F (to F-1), ⁴JF-F (to 4-CF₃), JF-H |

| 4-CF₃ | -60 to -65 | Multiplet | ⁵JF-F (to F-1), ⁴JF-F (to 2-CF₃), JF-H |

The ¹H and ¹³C NMR spectra provide complementary information, confirming the structure of the carbon-hydrogen framework. The signals in these spectra are often complicated by heteronuclear coupling to the seven fluorine atoms.

In the ¹H NMR spectrum, three signals are expected for the three aromatic protons. Each signal would appear as a complex multiplet due to both homonuclear (H-H) and heteronuclear (H-F) spin-spin coupling. The magnitude of JH-F coupling constants depends on the number of bonds separating the nuclei, with typical values being ³JH-F (ortho) = 6–10 Hz, ⁴JH-F (meta) = 0–3 Hz, and ⁵JH-F (para) = 0–3 Hz.

The ¹³C NMR spectrum is expected to show eight distinct signals, one for each carbon atom in the unique electronic environment. A key feature is the splitting of carbon signals into multiplets due to C-F coupling. The magnitude of one-bond ¹JC-F coupling is typically large (240–260 Hz for C-F on an aromatic ring), while two-bond (²JC-F) and three-bond (³JC-F) couplings are smaller (20–30 Hz and 3–5 Hz, respectively). beilstein-journals.org The carbons of the trifluoromethyl groups will appear as quartets due to coupling with three equivalent fluorine atoms, with a large ¹JC-F coupling constant.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Interactions |

|---|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.0 | Complex Multiplets | JH-H, JH-F |

| ¹³C (Aromatic C-F) | 155 - 165 | Doublet of Multiplets | ¹JC-F (~250 Hz) |

| ¹³C (Aromatic C-CF₃) | 120 - 135 | Quartet of Multiplets | ²JC-F (~30 Hz) |

| ¹³C (Aromatic C-H) | 110 - 130 | Multiplets | JC-H, JC-F |

| ¹³C (-CF₃) | 120 - 125 | Quartet | ¹JC-F (~275 Hz) |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. ksu.edu.sa These methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in molecular polarizability. uni-siegen.de

The vibrational spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending modes of its constituent functional groups. The most prominent features are expected to be the strong absorptions associated with the C-F bonds.

C-F Stretching Vibrations: The trifluoromethyl groups give rise to very strong and characteristic absorption bands. Typically, the asymmetric CF₃ stretching modes appear in the 1200-1350 cm⁻¹ region, while the symmetric stretching modes are found near 1100-1200 cm⁻¹. The stretching vibration of the single fluorine atom attached to the aromatic ring (Ar-F) is expected to produce a strong band in the 1200-1300 cm⁻¹ region.

Aromatic Ring Vibrations: The C-C stretching vibrations within the benzene (B151609) ring typically occur in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations are expected above 3000 cm⁻¹.

Deformation Vibrations: C-F bending and deformation modes, as well as aromatic C-H out-of-plane bending, occur at lower frequencies, typically below 900 cm⁻¹. ijsr.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| Asymmetric CF₃ Stretch | 1200 - 1350 | Very Strong |

| Symmetric CF₃ Stretch | 1100 - 1200 | Very Strong |

| Aromatic C-F Stretch | 1200 - 1300 | Strong |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong |

| CF₃ Deformation/Bending | 500 - 800 | Medium to Strong |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₈H₃F₇), high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion (M⁺).

Under electron ionization (EI), the molecule is expected to produce a prominent molecular ion peak at an m/z corresponding to its molecular weight (232.01 g/mol ). The fragmentation pattern provides further structural evidence. Common fragmentation pathways for trifluoromethyl-substituted aromatic compounds include the loss of fluorine atoms or trifluoromethyl radicals. fluorine1.ru A key fragmentation process often observed is the elimination of difluorocarbene (:CF₂) from a trifluoromethyl group. fluorine1.ru

Expected fragmentation patterns include:

[M]⁺: The molecular ion peak.

[M - F]⁺: Loss of a fluorine atom.

[M - CF₃]⁺: Loss of a trifluoromethyl radical.

[M - CF₂]⁺˙: A rearrangement process involving the loss of difluorocarbene.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive proof of structure by determining the precise spatial arrangement of atoms in a crystalline solid. While no published crystal structure for this compound was identified in the searched literature, the expected molecular geometry can be inferred from related structures.

A structural analysis would be expected to confirm the planarity of the benzene ring. The trifluoromethyl groups would exhibit a tetrahedral geometry around the carbon atoms, with C-F bond lengths averaging approximately 1.35 Å and F-C-F bond angles around 103-106°. mdpi.com Analysis of the crystal packing would reveal intermolecular interactions, such as C-H···F or F···F contacts, which influence the solid-state architecture of the compound.

Advanced Spectroscopic Techniques for Elucidating Molecular Dynamics

A thorough review of scientific literature did not yield specific experimental studies employing advanced spectroscopic techniques to investigate the molecular dynamics of this compound or its adducts. Research into the application of methods such as femtosecond transient absorption spectroscopy, 2D NMR techniques for adduct characterization, or high-resolution rotational spectroscopy to this specific molecule is not publicly available. Therefore, a detailed discussion, including research findings and data tables on the ultrafast electronic and vibrational dynamics, conformational changes, and intermolecular interactions of this compound, cannot be provided at this time.

Reactivity and Reaction Mechanisms of 1 Fluoro 2,4 Bis Trifluoromethyl Benzene

Reactivity of the Aryl Fluorine

The fluorine atom attached to the aromatic ring is profoundly influenced by the two strongly electron-withdrawing trifluoromethyl groups located at the ortho and para positions. This arrangement renders the aromatic ring highly electron-deficient, which is a critical factor in determining the reactivity of the C-F bond.

The most significant aspect of the aryl fluorine's reactivity is its susceptibility to nucleophilic aromatic substitution (SNAr). The trifluoromethyl groups at the ortho and para positions strongly activate the C1 carbon (the carbon atom bonded to fluorine) towards nucleophilic attack. They achieve this by inductively withdrawing electron density from the ring, making the ipso-carbon more electrophilic. Furthermore, they can stabilize the negative charge of the intermediate Meisenheimer complex through resonance and inductive effects.

The SNAr mechanism involves a two-step process:

Addition: A nucleophile attacks the electron-deficient carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic system and is effectively stabilized by the ortho and para trifluoromethyl groups.

Elimination: The aromaticity is restored by the departure of the fluoride (B91410) ion, which is a good leaving group in this context, yielding the substituted product.

This high reactivity allows for the displacement of the fluorine atom by a wide range of nucleophiles under relatively mild conditions. Common nucleophiles include alkoxides, phenoxides, amines, and thiols. The rate of these reactions is significantly faster than for fluorobenzene (B45895) itself, underscoring the powerful activating effect of the two -CF₃ groups.

| Nucleophile | Reagent Example | Product | Typical Conditions |

|---|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 1-Methoxy-2,4-bis(trifluoromethyl)benzene | Methanol, Room Temperature to Reflux |

| Amine | Piperidine | 1-(Piperidin-1-yl)-2,4-bis(trifluoromethyl)benzene | Aprotic solvent (e.g., THF, DMF), Room Temperature |

| Thiolate | Sodium thiophenoxide (NaSPh) | 1-(Phenylthio)-2,4-bis(trifluoromethyl)benzene | Polar aprotic solvent (e.g., DMF) |

Beyond nucleophilic displacement, the functionalization of the aryl C-F bond can also be approached through transition-metal-catalyzed C-F bond activation. This method is generally more challenging for aryl fluorides compared to other aryl halides due to the high bond dissociation energy of the C-F bond. However, progress has been made using specific catalytic systems, often involving nickel or palladium complexes. mdpi.com

The mechanism typically involves the oxidative addition of the aryl fluoride to a low-valent transition metal center (e.g., Ni(0) or Pd(0)). This step is the most difficult and is the focus of much research. researchgate.net Once the C-F bond is broken and a metal-aryl complex is formed, various transformations, such as cross-coupling reactions, can occur. For a highly electron-poor substrate like 1-fluoro-2,4-bis(trifluoromethyl)benzene, the electronic properties of the ring can influence the feasibility and efficiency of the oxidative addition step. While less common than SNAr for such an activated substrate, C-F activation remains a potential pathway for forming carbon-carbon or carbon-heteroatom bonds under specific catalytic conditions. mdpi.com

Reactivity of the Trifluoromethyl Groups

The two trifluoromethyl groups exert a powerful deactivating effect on the aromatic ring towards electrophilic attack. This is primarily due to the strong inductive effect (-I effect) of the highly electronegative fluorine atoms, which pulls electron density away from the benzene (B151609) ring. This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles. acs.org

Conversely, this same electron-withdrawing character activates the ring for nucleophilic aromatic substitution, as discussed in section 4.1.1. The presence of two -CF₃ groups makes this compound a highly electron-deficient arene, predisposing it to reactions with nucleophiles rather than electrophiles.

While the C-F bonds in a trifluoromethyl group are very strong, they are not entirely inert. Under specific and often harsh conditions, the -CF₃ groups can be derivatized.

One notable reaction is the hydrolysis of the trifluoromethyl group to a carboxylic acid group (-COOH). This transformation typically requires treatment with strong acids, such as fuming sulfuric acid or a mixture of sulfuric and chlorosulfuric acids, at elevated temperatures. nih.gov The proposed mechanism involves the protonation of the fluorine atoms, leading to the cleavage of C-F bonds and the formation of a difluorobenzylic carbocation intermediate, which is then attacked by water or sulfuric acid, eventually leading to the carboxylic acid after workup. nih.gov

Another pathway for functionalization is reductive defluorination. Selective activation of a single C-F bond in a trifluoromethyl group can be achieved using certain reagents. For instance, magnesium (Mg⁰) has been used for the hydrodefluorination (HDF) of bis(trifluoromethyl)benzene derivatives, converting a -CF₃ group into a difluoromethyl group (-CHF₂). nih.gov Photoredox catalysis has also emerged as a method for the selective C(sp³)–F bond functionalization of unactivated trifluoromethylarenes. nih.govscispace.com These methods provide a route to valuable difluoroalkylarene scaffolds from readily available trifluoromethyl precursors.

| Reaction Type | Reagents | Product Functional Group | Description |

|---|---|---|---|

| Hydrolysis | Fuming H₂SO₄, heat | Carboxylic Acid (-COOH) | Converts one or both -CF₃ groups to -COOH groups under strongly acidic conditions. nih.gov |

| Hydrodefluorination | Mg⁰ or Photoredox Catalysis | Difluoromethyl (-CHF₂) | Selectively reduces a -CF₃ group to a -CHF₂ group. nih.gov |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on this compound is extremely challenging due to the profound deactivating effects of the three electron-withdrawing substituents. The cumulative inductive withdrawal from one fluorine and two trifluoromethyl groups makes the benzene ring exceptionally electron-poor and thus highly unreactive towards electrophiles. Reactions, if they occur at all, require very harsh conditions (e.g., strong acids and high temperatures).

When considering the regioselectivity of a potential EAS reaction, the directing effects of the existing substituents must be analyzed:

Fluorine (-F): A weakly deactivating group that acts as an ortho, para-director due to its ability to donate electron density via resonance (+R effect). csbsju.edulibretexts.org

Trifluoromethyl (-CF₃): A strongly deactivating group that acts as a meta-director due to its powerful electron-withdrawing inductive effect (-I effect). libretexts.org

In this compound, these effects combine to determine the position of substitution:

Position C3: Is ortho to the -CF₃ at C2 and meta to the -F at C1 and the -CF₃ at C4.

Position C5: Is para to the -F at C1, ortho to the -CF₃ at C4, and meta to the -CF₃ at C2.

Position C6: Is ortho to the -F at C1 and meta to the -CF₃ at C4.

Due to the powerful meta-directing and deactivating nature of the two -CF₃ groups, substitution is heavily disfavored at positions ortho or para to them (C3, C5). The fluorine atom, being an ortho, para-director, would favor substitution at C2 (already substituted), C4 (already substituted), and C6.

Considering all effects, the C6 position is the most likely site for electrophilic attack, albeit with a very low reaction rate. This position is ortho to the directing fluorine group and meta to the deactivating -CF₃ group at C4. The C5 position is heavily deactivated, being ortho to one -CF3 group and meta to the other. Therefore, any successful electrophilic substitution would be expected to yield the 6-substituted product as the major isomer.

Radical-Based Reaction Mechanisms

The reactivity of polyfluorinated aromatic compounds in radical reactions is significantly influenced by the high strength of the C-F bond and the strong electron-withdrawing nature of both fluorine atoms and trifluoromethyl (CF₃) groups. In reactions involving this compound, radical attack on the aromatic ring leads to the formation of a radical σ-complex (a cyclohexadienyl radical intermediate). The fate of this intermediate is determined by the nature of the attacking radical, reaction conditions, and the substitution pattern of the arene.

For polyfluoroarenes, three primary stabilization pathways for these σ-complexes have been identified:

Defluorination: Aromatization by elimination of a fluorine atom to yield a substitution product.

Dimerization: Recombination of two radical intermediates.

Recombination: Reaction with another radical species in the medium. fluorine1.ru

The trifluoromethyl groups in this compound are generally unreactive towards direct radical attack. However, they play a crucial role in activating the molecule towards certain transformations. Recent studies have focused on the selective activation of C-F bonds within trifluoromethyl groups through radical anion-based mechanisms. nih.gov This strategy involves a single electron transfer (SET) from a highly reducing photoredox catalyst to the trifluoromethylarene. This transfer generates a radical anion, which can then undergo C-F bond cleavage to produce a difluorobenzylic radical. nih.gov This intermediate is a versatile precursor for synthesizing various difluoroalkyl and difluoromethyl aromatic compounds. nih.gov While this research has often focused on trifluorotoluenes, the principles are applicable to this compound, suggesting that selective C-F bond cleavage at one of the CF₃ groups is a plausible radical-based transformation under reductive photocatalytic conditions. nih.gov

Photochemical and Photophysical Processes

The photochemistry of fluorinated benzenes is characterized by the competition between fluorescence, intersystem crossing to the triplet state, and photochemical reactions such as isomerization or degradation. The presence of both a fluorine atom and two trifluoromethyl groups on the benzene ring significantly modifies the photophysical properties compared to benzene itself.

Studies on related isomers, such as 1-fluoro-2-, 1-fluoro-3-, and 1-fluoro-4-(trifluoromethyl)benzene, provide insight into the likely behavior of this compound. For these compounds, an increase in the exciting wavelength leads to an increase in fluorescence yields. aip.org The triplet-state yields for these isomers were determined using methods like the sensitized phosphorescence of biacetyl. For the 1,2-isomer, triplet yields were 0.41, 0.33, and 0.2 at excitation wavelengths of 265, 253.7, and 248 nm, respectively. aip.org In contrast, the 1,4-isomer showed higher triplet yields of 0.71, 0.56, and 0.41 at the same respective wavelengths, indicating a strong influence of the substituent position on intersystem crossing efficiency. aip.org

Fluorescence Spectroscopy and Quenching Studies

Fluorescence spectroscopy is a powerful tool to probe the excited singlet state of molecules like this compound. While specific data for this exact isomer is limited, extensive studies on related fluoro(trifluoromethyl)benzenes demonstrate key principles of their emissive behavior and interaction with other molecules. aip.org

The fluorescence spectra of these compounds can be influenced by excitation wavelength and the pressure of added gases. aip.org Quenching studies, where another chemical species deactivates the excited state of the fluorophore, reveal details about the energy transfer processes. The emission from the first excited singlet state of various fluoro(trifluoromethyl)benzenes is efficiently quenched by molecules with low-lying triplet states, such as biacetyl and 1,3-butadiene. aip.org This indicates an efficient energy transfer from the excited aromatic molecule to the quencher.

Conversely, other molecules can enhance fluorescence. For example, the addition of butane (B89635) or cis-2-butene (B86535) has been shown to enhance the fluorescent emission of related isomers at an excitation wavelength of 248 nm. aip.org This enhancement is likely due to collisional deactivation of higher vibrational levels of the excited singlet state, which populates the lowest vibrational level from which fluorescence occurs, thus competing with non-radiative decay processes.

Table 1: Quenching and Enhancement Effects on Fluorescence of Fluoro(trifluoromethyl)benzenes Data based on studies of related isomers like 1-fluoro-2-, 1-fluoro-3-, and 1-fluoro-4-(trifluoromethyl)benzene. aip.org

| Interacting Molecule | Excitation Wavelength (nm) | Observed Effect |

| Biacetyl | 248, 253.7, 265 | Quenching |

| 1,3-Butadiene | 248, 253.7, 265 | Quenching |

| cis-2-Butene | 248 | Enhancement |

| cis-2-Butene | 265 | Small Quenching |

| Butane | 248 | Enhancement |

Photoisomerization and Photodegradation Pathways

Upon absorption of UV light, fluorinated aromatic compounds can undergo isomerization or degradation. Photoisomerization of fluorotrifluoromethylbenzenes has been observed in the gas phase, leading to the formation of different positional isomers. aip.org This process often involves complex rearrangements of the benzene ring structure, potentially through intermediates like benzvalene (B14751766) or Dewar benzene.

Photodegradation involves the irreversible cleavage of chemical bonds. For this compound, the most likely photodegradation pathway under certain conditions is the reductive cleavage of a C-F bond. As discussed in the context of radical reactions, visible-light photoredox catalysis can initiate the formation of a radical anion, which subsequently fragments by releasing a fluoride ion to form a difluorobenzylic radical. nih.gov This pathway represents a controlled photodegradation that can be harnessed for synthetic purposes, effectively transforming a CF₃ group into a CF₂ radical, which can then be functionalized. nih.gov

Catalytic Transformations Involving this compound

The high stability of the C-F and C-CF₃ bonds makes catalytic functionalization of this compound challenging. However, modern catalytic methods are providing new avenues for its transformation.

Lewis Acid Catalysis: Strong Lewis acids are known to catalyze fluorination and dehalogenation reactions. For instance, antimony pentachloride (SbCl₅) has been used to facilitate the fluorination of chlorinated precursors with hydrogen fluoride (HF) at lower temperatures than uncatalyzed reactions. researchgate.net While typically used for synthesis, such catalysts could potentially mediate halogen exchange or other transformations on the this compound ring, although this would require harsh conditions.

Transition Metal Catalysis: Late transition metals, particularly palladium, copper, and nickel complexes, are central to C-F bond functionalization. While direct catalytic cleavage of an aromatic C-F bond is difficult, it can be achieved through strategies like directed C-H activation or via oxidative addition to a low-valent metal center. nih.gov More relevant to this compound is the functionalization of the C-F bonds within the trifluoromethyl groups.

Photoredox Catalysis: As previously mentioned, photoredox catalysis offers a powerful method for activating the typically inert CF₃ groups. nih.gov Using organic photocatalysts, such as phenoxazine (B87303) derivatives, and a stoichiometric reductant under visible light irradiation, it is possible to achieve defluoroalkylation and hydrodefluorination of unactivated trifluoromethylarenes. nih.gov This method allows for the selective cleavage of a single C-F bond, enabling the conversion of an Ar-CF₃ group to an Ar-CF₂R or Ar-CF₂H moiety. This transformation is highly valuable as it provides access to important structural motifs in medicinal chemistry and materials science from readily available trifluoromethylated precursors. nih.gov The reaction proceeds without the need for transition metals, relying on an endergonic electron transfer to generate the key radical anion intermediate. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of 1-fluoro-2,4-bis(trifluoromethyl)benzene. These calculations solve approximations of the Schrödinger equation to determine the molecule's ground-state energy, optimized geometry, and the distribution of its electrons.

The electronic landscape of this compound is dominated by the strong electron-withdrawing nature of its substituents. Both the fluorine atom and the two trifluoromethyl (CF₃) groups exert powerful negative inductive effects (-I) on the benzene (B151609) ring. researchgate.netnumberanalytics.com Theoretical calculations can quantify this effect by mapping the electron density and calculating partial atomic charges.

The calculations would show a significant polarization of the C-F and C-CF₃ bonds, leading to a considerable depletion of electron density on the aromatic ring. This makes the ring electrophilic, or "electron-poor." An electrostatic potential map would visualize the electron distribution, highlighting electron-deficient regions (typically colored in blue) over the aromatic system and electron-rich regions (colored in red) localized on the fluorine atoms of the substituents. This charge distribution results in a significant molecular dipole moment.

DFT calculations at a common level of theory (e.g., B3LYP/6-311G**) can also predict the optimized molecular geometry with high accuracy. The results would detail the bond lengths and angles, showing slight distortions from a perfect hexagonal benzene ring due to the steric and electronic influence of the bulky and electronegative substituents.

| Parameter | Calculated Value | Parameter | Calculated Value |

|---|---|---|---|

| C1-F Bond Length | ~1.35 Å | C1-C2-C3 Angle | ~121° |

| C2-CF₃ Bond Length | ~1.50 Å | F-C1-C2 Angle | ~119° |

| C4-CF₃ Bond Length | ~1.51 Å | C1-C2-CF₃ Angle | ~122° |

| C-C (Aromatic) Bond Length | ~1.39 - 1.41 Å | C3-C4-CF₃ Angle | ~123° |

Note: The values in Table 1 are representative and based on typical results from DFT calculations for similar fluorinated aromatic compounds.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). ucsb.edu

For this compound, the strong electron-withdrawing substituents significantly lower the energies of all molecular orbitals, including the frontier orbitals. researchgate.netnumberanalytics.com The HOMO energy would be calculated to be very low, indicating that the molecule is a poor electron donor and thus highly resistant to electrophilic attack. Conversely, the LUMO energy would also be significantly lowered, making the molecule a strong electron acceptor. This low-lying LUMO is primarily localized on the aromatic ring, rendering it highly susceptible to attack by nucleophiles.

| Property | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.5 to -8.5 | Poor nucleophile, resistant to oxidation |

| LUMO Energy | -1.0 to -2.0 | Strong electrophile, susceptible to nucleophilic attack |

| HOMO-LUMO Gap | 6.0 to 7.0 | High kinetic stability, low general reactivity |

Note: The energy values are illustrative, based on computational studies of related electron-deficient fluoroaromatics.

Reaction Pathway Modeling and Transition State Analysis

Given its electronic structure, the most significant reaction pathway for this compound is Nucleophilic Aromatic Substitution (SₙAr). masterorganicchemistry.com Computational chemistry can model this reaction in detail. By calculating the potential energy surface for the reaction between the molecule and a chosen nucleophile (e.g., methoxide (B1231860), NH₃), chemists can identify the mechanism, intermediates, and transition states. nih.gov

The SₙAr reaction is typically a two-step process involving the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com Theoretical modeling can:

Locate the Transition State: Identify the geometry and energy of the transition state for the nucleophile's initial attack on the ring.

Characterize the Intermediate: Determine the structure and stability of the Meisenheimer complex. The negative charge in this intermediate is stabilized by the electron-withdrawing F and CF₃ groups, which is why the reaction is favorable. masterorganicchemistry.comstackexchange.com

Calculate Activation Barriers: The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which is directly related to the reaction rate. nih.gov Calculations can predict which carbon on the ring is most susceptible to attack by comparing the activation barriers for attack at different positions. For SₙAr, the attack typically occurs at a carbon bearing a good leaving group, such as fluorine. masterorganicchemistry.com

These computational studies are crucial for predicting reaction outcomes, understanding regioselectivity, and optimizing reaction conditions without extensive laboratory experimentation.

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic data, which can be invaluable for structure confirmation and interpretation of experimental results. For organofluorine compounds, the prediction of ¹⁹F NMR spectra is particularly powerful. nih.gov

Using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the isotropic magnetic shielding constants for each unique fluorine nucleus in this compound. researchgate.net These theoretical shielding values (σ) are then converted into chemical shifts (δ) using a reference compound. To improve accuracy, the raw calculated data is often corrected using a linear regression model derived from a set of known compounds, which helps to account for systematic errors in the calculation and solvent effects. nih.govrsc.org This allows for the confident assignment of peaks in a complex ¹⁹F NMR spectrum to specific fluorine atoms in the molecule. Similar calculations can be performed to predict ¹³C and ¹H NMR spectra, as well as vibrational frequencies for comparison with IR and Raman spectra. researchgate.net

| Fluorine Position | Hypothetical Experimental Shift (δ, ppm) | Hypothetical Calculated Shift (δ, ppm) |

|---|---|---|

| C1-F | -115.0 | -114.5 |

| C2-CF₃ | -62.5 | -62.1 |

| C4-CF₃ | -63.0 | -62.8 |

Note: Data is hypothetical, intended to illustrate the typical accuracy of modern DFT-based NMR prediction methods.

Molecular Dynamics Simulations

While quantum mechanics excels at describing the electronic properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of ensembles of molecules over time. uoa.gr An MD simulation of this compound would involve developing a force field—a set of parameters that describes the potential energy of the system as a function of atomic positions.

MD simulations can be used to investigate:

Bulk Liquid Properties: By simulating a box of many molecules, one can predict macroscopic properties like density, viscosity, and diffusion coefficients at different temperatures and pressures. uoa.gr

Solvation Behavior: Placing a single molecule in a box of solvent (e.g., water, methanol) allows for the calculation of the solvation free energy and an analysis of the structure of the solvent shell around the molecule. mdpi.com

Intermolecular Interactions: MD can reveal how molecules of this compound interact with each other, for example, through dipole-dipole interactions or π-π stacking, which governs its physical properties and behavior in condensed phases. uoa.gr

These simulations provide a dynamic picture of the molecule's behavior, offering insights that are inaccessible through static quantum chemical calculations alone.

Structure-Reactivity Relationships from a Theoretical Perspective

A key goal of computational chemistry is to establish clear structure-reactivity relationships. For this compound, theoretical investigations provide a direct link between its molecular structure and its observed chemical behavior.

The computational analysis confirms that the molecule's reactivity is governed by the powerful electron-withdrawing effects of its three fluorine-containing substituents. The FMO analysis quantitatively demonstrates why the molecule is inert to electrophiles but highly activated towards nucleophiles. numberanalytics.com The low energy and localization of the LUMO on the aromatic ring directly explain its function as an electrophilic substrate in SₙAr reactions.

Furthermore, reaction pathway modeling provides quantitative predictions of reactivity. The calculated activation energy for nucleophilic attack serves as a descriptor that can be used to compare the reactivity of this compound with other related fluoroaromatics. By systematically modifying the structure in silico (e.g., changing the position or number of CF₃ groups) and recalculating these electronic and energetic descriptors, chemists can build predictive models. This theoretical approach to structure-activity relationships (SAR) is crucial for the rational design of new molecules and synthetic pathways in fields ranging from materials science to medicinal chemistry. nih.govresearchgate.net

Advanced Applications of 1 Fluoro 2,4 Bis Trifluoromethyl Benzene in Materials Science and Organic Electronics

Role in the Development of Fluoropolymers and Fluoroelastomers

While many commodity fluoropolymers and fluoroelastomers are synthesized through the polymerization of fluoroalkenes like tetrafluoroethylene (B6358150) (TFE) or vinylidene fluoride (B91410) (VDF), 1-Fluoro-2,4-bis(trifluoromethyl)benzene plays a more specialized role in advanced materials science. nbinno.comresearchgate.netresearchgate.net Rather than acting as a direct monomer in large-scale polymerization, its primary function is as a crucial intermediate for creating specialty fluorinated organic compounds and advanced materials where specific functionalities are required. nbinno.com

The presence of the bis(trifluoromethyl)phenyl moiety, which can be introduced into a larger molecule using this compound as a starting material, imparts significant chemical stability and unique electronic characteristics. nbinno.com This makes it a valuable component for research and development efforts in materials science, supporting the creation of novel compounds that may be incorporated into or used to modify high-performance polymers. nbinno.com For instance, fluorinated aromatic compounds are pivotal in developing advanced materials that require high thermal stability or specific dielectric properties. vulcanchem.com The compound facilitates the construction of target molecules with precise structures, which is paramount for achieving desired end-product performance in specialty chemicals. nbinno.com

| Field of Application | Function of this compound | Resulting Properties in Final Product |

|---|---|---|

| Materials Science | Building block for novel fluorinated compounds and specialty chemicals. nbinno.com | Enhanced thermal stability, specific electronic characteristics, high purity. nbinno.comvulcanchem.com |

| Organic Electronics (OLEDs) | Precursor to electron-acceptor cores in TADF emitters. rsc.orgresearchgate.net | Efficient charge transfer, tunable emission spectra, high quantum efficiency. rsc.orgnih.gov |

| Pharmaceuticals & Agrochemicals | Intermediate for incorporating the bis(trifluoromethyl)phenyl moiety. nbinno.comnbinno.com | Increased metabolic stability, enhanced biological activity, and lipophilicity. nbinno.combeilstein-journals.org |

| Analytical Chemistry | Basis for designing derivatization reagents (by analogy). mdpi.comresearchgate.net | Enables detection and quantification of analytes via chromatography. mdpi.comsdiarticle4.com |

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

The field of organic electronics has seen significant advancements through the molecular engineering of emissive materials, particularly for OLEDs. The bis(trifluoromethyl)benzene core, readily synthesized from this compound, has emerged as a powerful electron-acceptor unit in the design of next-generation emitters. rsc.orgresearchgate.net

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to achieve theoretical internal quantum efficiencies of up to 100% by harvesting both singlet and triplet excitons. researchgate.net This process relies on materials with a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states. The design of TADF molecules often involves connecting a strong electron-donor (D) with a strong electron-acceptor (A). researchgate.net

Research has identified 1,4-bis(trifluoromethyl)benzene (B1346883) as a novel and effective acceptor moiety for TADF emitters. rsc.org In these molecular designs, this compound serves as an ideal precursor. The fluorine atom acts as a reactive site for C-N bond-forming reactions, such as the Buchwald-Hartwig coupling, allowing for the attachment of various electron-donating units (e.g., phenoxazine (B87303), phenothiazine, or acridine (B1665455) derivatives). rsc.orgresearchgate.net The resulting molecules exhibit efficient TADF properties, with some demonstrating promise as cyan emitters for OLED displays. rsc.org

In donor-acceptor molecules designed for TADF, photoexcitation promotes an electron from the highest occupied molecular orbital (HOMO), typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. This creates a charge-transfer (CT) state. The electronic properties of this CT state are fundamental to the performance of the emitter.

Compounds synthesized using the 1,4-bis(trifluoromethyl)benzene acceptor core exhibit very broad charge-transfer-state absorption bands. rsc.org This characteristic is indicative of the efficient electronic coupling between the donor and acceptor moieties. The energy and nature of the CT state directly influence the emission color and the energy gap between the singlet and triplet states, which is critical for achieving efficient TADF. rsc.org

The efficacy of TADF emitters is critically dependent on their molecular geometry and electronic structure, commonly referred to as donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architectures. researchgate.net The 1,4-bis(trifluoromethyl)benzene unit serves as a potent acceptor due to the strong inductive effect of the two -CF3 groups. When linked to donor units, the resulting molecules often adopt a twisted geometry, with large dihedral angles (approaching 80-90°) between the planes of the donor and acceptor fragments. rsc.org

This spatial separation of the HOMO (on the donor) and LUMO (on the acceptor) is a key strategy for minimizing the S1-T1 energy gap, which facilitates the reverse intersystem crossing necessary for TADF. researchgate.net The use of this compound as the foundational acceptor precursor enables the systematic synthesis of these sophisticated D-A-D architectures, leading to highly efficient emitters with stable color and low efficiency roll-off at high brightness. rsc.org

| Emitter Architecture | Donor Moiety | Key Photophysical Property | Reported Outcome | Reference |

|---|---|---|---|---|

| Donor-Acceptor-Donor (D-A-D) | Phenoxazine | Small singlet-triplet splitting (~20 meV) | Exhibits Thermally Activated Delayed Fluorescence (TADF). | rsc.org |

| Donor-Acceptor-Donor (D-A-D) | Phenothiazine | Broad charge-transfer state absorption. | Efficient intramolecular charge transfer upon excitation. | rsc.org |

| Donor-Acceptor-Donor (D-A-D) | 9,9-dimethyl-9,10-dihydroacridine | High reverse intersystem crossing rate (5.45 × 10⁵ s⁻¹) | Promising cyan TADF emitter with stable electroluminescence. | rsc.org |

Intermediates in Pharmaceutical and Agrochemical Synthesis

The introduction of fluorine and particularly trifluoromethyl (-CF3) groups into bioactive molecules is a widely used strategy in medicinal and agrochemical research. beilstein-journals.org The -CF3 group can significantly enhance properties such as metabolic stability, membrane permeability, and binding affinity to target enzymes. nbinno.combeilstein-journals.org this compound is a valuable chemical intermediate that provides a direct route for incorporating a bis(trifluoromethyl)phenyl group into more complex molecular structures. nbinno.com

While specific final products derived from this exact intermediate are often proprietary, its utility lies in its role as a versatile building block for research and development. nbinno.com Chemists can utilize the reactive fluoro group for nucleophilic substitution reactions to attach the rest of the target molecule, thereby creating new drug candidates or agrochemicals. The presence of two -CF3 groups on the aromatic ring makes this particular building block highly attractive for designing compounds with enhanced biological efficacy. nbinno.com For example, many modern fungicides, herbicides, and pharmaceuticals contain trifluoromethylated aromatic rings as key structural motifs. rhhz.netnih.gov

In analytical chemistry, derivatization is a technique used to chemically modify an analyte to make it more suitable for analysis, typically by chromatography (e.g., HPLC). researchgate.net Reagents that are highly reactive towards a specific functional group and attach a strongly UV-absorbing or fluorescent tag are particularly useful.

Building Blocks for Biologically Active Molecules

This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. nbinno.com The presence of two trifluoromethyl (-CF3) groups and a fluorine atom on the benzene (B151609) ring imparts unique physicochemical properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved membrane permeability. vulcanchem.comnih.gov These characteristics are highly desirable in the design of modern drugs and crop protection agents. jelsciences.comjst.go.jp

The compound's structure makes it a valuable component for creating a diverse array of complex molecules, supporting research and development for novel, biologically active compounds. nbinno.com Its role as a primary intermediate facilitates the construction of target molecules through various synthetic pathways. nbinno.com In agrochemistry, derivatives of fluorinated aromatics are utilized as precursors for herbicides. vulcanchem.com The trifluoromethyl group is a key moiety in many active agrochemical ingredients, and its incorporation often enhances biological activity. jst.go.jpnih.gov For instance, the development of 2,4-(fluoroalkyl)-substituted quinoline (B57606) derivatives has been a focus in the creation of new phytosanitary products. researchgate.net The strategic placement of trifluoromethyl groups is often critical for the efficacy of these agents. nih.gov

In medicinal chemistry, the trifluoromethyl group is a vital component in modern drug design. jelsciences.com It can significantly influence a compound's lipophilicity, stability, and binding interactions with biological targets. vulcanchem.comjelsciences.com Research and development efforts in pharmaceuticals widely use fluorinated building blocks like this compound to synthesize novel therapeutic agents. nbinno.com

Table 1: Research Findings on Fluorinated Moieties in Bioactive Molecules

| Finding | Implication for Synthesis | Reference |

|---|---|---|

| Trifluoromethyl (-CF3) groups can enhance metabolic stability and membrane permeability. | Incorporation of the 2,4-bis(trifluoromethyl)phenyl moiety can improve the pharmacokinetic profile of a drug candidate. | vulcanchem.comjelsciences.com |

| Fluorinated aromatics are key precursors for herbicides and other agrochemicals. | This compound is a valuable starting material for developing new crop protection agents. | vulcanchem.comjst.go.jp |

| The position of the -CF3 group is often crucial for nematicidal and acaricidal activity. | The specific 2,4-substitution pattern offers a unique scaffold for optimizing biological activity in pest control agents. | nih.gov |

Specialty Solvents and Reaction Media

While direct applications of this compound as a specialty solvent are not extensively documented in the provided context, its structural relative, benzotrifluoride (B45747) (trifluoromethylbenzene), is recognized as a useful solvent for organic synthesis. wikipedia.orgresearchgate.net Compounds with multiple trifluoromethyl groups, such as 1,4-bis(trifluoromethyl)benzene, are also used as reaction solvents. google.com These fluorinated solvents are often more environmentally friendly than many traditional organic solvents. researchgate.net

Benzotrifluoride is noted for its relative inertness, making it suitable for a wide range of chemical reactions, including those catalyzed by transition metals and radical reactions. researchgate.net Given the increased fluorination, this compound would be expected to share this inertness. Furthermore, fluorinated solvents like benzotrifluoride are crucial components in fluorous synthesis, as they can dissolve both standard organic molecules and highly fluorinated compounds. researchgate.net This dual solubility is a key property for specialized reaction and separation techniques. The high density and specific boiling point of this compound are key physical properties considered for process optimization when it is used as an intermediate or potentially as a reaction medium. nbinno.com

Table 2: Comparison of Properties of Fluorinated Benzenes

| Compound | Formula | Boiling Point (°C) | Density (g/mL at 25°C) | Key Application | Reference |

|---|---|---|---|---|---|

| This compound | C8H3F7 | 111.1 | 1.444 (at 20°C) | Synthetic Intermediate | nbinno.com |

| (Trifluoromethyl)benzene | C7H5F3 | 103.5 | 1.19 (at 20°C) | Specialty Solvent | wikipedia.org |

| 1,4-Bis(trifluoromethyl)benzene | C8H4F6 | 116 | 1.381 | Synthetic Intermediate, Solvent | google.comsigmaaldrich.com |

Applications in Dielectric Materials

Fluorinated aromatic compounds are of significant interest in the field of advanced materials, particularly for applications requiring high thermal stability and specific dielectric properties. vulcanchem.com The incorporation of fluorine-rich structures, such as the this compound moiety, into polymers can lead to materials with improved characteristics. vulcanchem.com

Specifically, embedding these fluorinated units into polyimide matrices has been shown to improve the dielectric constant of the resulting material. vulcanchem.com A low dielectric constant is a critical property for materials used in high-frequency applications, such as 5G telecommunications hardware, as it minimizes signal loss and interference. vulcanchem.com Fluorinated hydrocarbons are generally known for their use as impregnating materials in electrical capacitors. google.com The low polarizability associated with the carbon-fluorine bond contributes to these desirable dielectric properties. vulcanchem.com While specific data on the dielectric constant of pure this compound is not detailed, its use as a building block for high-performance polymers intended for dielectric applications is a key area of its utility in materials science. nbinno.comvulcanchem.com

Environmental and Toxicological Considerations in Research

Environmental Fate and Persistence of Fluorinated Aromatics

Fluorinated aromatic compounds are noted for their chemical stability, which is largely attributed to the strength of the carbon-fluorine (C-F) bond. This stability often translates to environmental persistence, raising concerns about their long-term presence in various environmental compartments, including soil, water, and air. numberanalytics.comresearchgate.net The persistence of these compounds can lead to prolonged exposure for ecosystems and potential entry into the food chain. numberanalytics.com

Factors that influence the degradation and transformation of fluorinated compounds in the environment include hydrolysis, photolysis, and microbial degradation. numberanalytics.com However, the presence of multiple fluorine atoms, particularly in trifluoromethyl (-CF3) groups, can significantly hinder these degradation processes, leading to increased persistence compared to less fluorinated analogues.

Biodegradation Studies and Mechanisms

The biodegradation of organofluorine compounds is often challenging for microorganisms due to the high stability of the C-F bond. researchgate.net Microbial degradation of these chemicals is comparatively less understood than that of their chlorinated or brominated counterparts. Defluorination, the cleavage of the C-F bond, is a critical and often rate-limiting step in the mineralization of these compounds. researchgate.net

Research has shown that some microbes can metabolize simpler fluoroaromatics. For instance, the degradation of fluorobenzene (B45895) by Rhizobiales sp. strain F11 proceeds through the formation of intermediates like 4-fluorocatechol (B1207897) and catechol, which are then processed by the ortho-cleavage pathway. nih.gov Similarly, certain bacteria can utilize compounds like 4-fluorobenzoate (B1226621) as a carbon source. researchgate.net

However, the biodegradation of polyfluorinated compounds, including those with multiple -CF3 groups like 1-Fluoro-2,4-bis(trifluoromethyl)benzene, is expected to be significantly slower and more complex. The high degree of fluorination can inhibit the initial enzymatic attack required to commence the degradation cascade. While evidence suggests that even perfluorinated alkyl substances (PFAS) can be biodegraded under specific conditions, the rates are typically low and confined to a small number of microbial cultures. nih.gov The mechanisms often involve a progressive shortening of the molecule, but the complete mineralization of highly fluorinated aromatic rings remains a significant research challenge. nih.gov

Table 1: Examples of Studied Biodegradation Pathways for Simple Fluoroaromatics

| Compound | Microbial Strain | Key Intermediates | Degradation Pathway |

|---|---|---|---|

| Fluorobenzene | Rhizobiales sp. strain F11 | 4-Fluorocatechol, Catechol | Ortho-cleavage |

| 2-Fluorobenzoate | Pseudomonas sp. B13 | Catechol | Dioxygenase-mediated defluorination |

| 3-Fluorobenzoate | Sphingomonas sp. HB-1 | 3-Fluorocatechol, 2-Fluoromuconic acid | Dioxygenation and intra-diol cleavage |

Hydrolysis and Photodegradation in Environmental Systems

Abiotic degradation processes, including hydrolysis and photodegradation, are important transformation pathways for organic contaminants in the environment. nih.gov

Photodegradation , or photolysis, involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. numberanalytics.com This can be a significant degradation pathway for contaminants in surface waters or on soil surfaces. researchgate.net The rate of photodegradation can be influenced by the presence of other substances in the water, such as humic acids, which can act as photosensitizers or light screens. researchgate.net For this compound, its persistence in aquatic systems would likely be influenced by its susceptibility to photolytic degradation under sunlight.

Bioaccumulation Potential in Ecological Systems

Bioaccumulation refers to the buildup of a chemical in an organism's tissues at a concentration higher than in the surrounding environment. This is a significant concern for persistent organic pollutants. numberanalytics.com The potential for a compound to bioaccumulate is often correlated with its lipophilicity (tendency to dissolve in fats and oils), which can be estimated by the octanol-water partition coefficient (LogP or LogD).

Fluorination can increase the lipophilicity of a molecule, thereby potentially increasing its bioaccumulation potential. acs.org A study assessing 1173 liquid crystal monomers, many of which are halogenated aromatic compounds, predicted that approximately 35% had the potential to be persistent and bioaccumulative. diva-portal.org Given its structure, this compound is likely to be lipophilic, suggesting a potential for bioaccumulation in aquatic and terrestrial food chains. However, without specific experimental data, its actual bioaccumulation factor (BAF) and bioconcentration factor (BCF) remain unknown.

Research on Transformation Products and Metabolites

When a parent compound like this compound degrades in the environment, it forms various transformation products (TPs) or metabolites. nih.gov These TPs can sometimes be more persistent, mobile, or toxic than the original substance. Therefore, identifying these products is crucial for a complete environmental risk assessment. nih.gov

For fluoroaromatics, transformation pathways often involve hydroxylation of the aromatic ring. As seen in the biodegradation of fluorobenzene, fluorinated catechols can be formed as intermediates. nih.gov Photodegradation can also lead to a variety of TPs through processes like photoisomerization, hydroxylation, or cleavage of functional groups. researchgate.net

Given the structure of this compound, potential transformation products could result from:

Hydroxylation: Replacement of a hydrogen atom on the aromatic ring with a hydroxyl (-OH) group.

Defluorination: Cleavage of the C-F bond, either from the ring or, less likely, from the highly stable -CF3 groups.

Ring Cleavage: Opening of the benzene (B151609) ring, which typically occurs after initial oxidation steps.

Simulating these transformation processes using methods such as electrochemistry, photochemistry, and Fenton's reagent can help predict and identify potential TPs for further study. nih.gov

Ecotoxicological Research and Environmental Impact Assessment

Ecotoxicology studies the harmful effects of chemical substances on ecosystems. High concentrations of fluorinated compounds can negatively affect soil fertility by altering organic matter and reducing the number and diversity of soil microorganisms. researchgate.net They can also be toxic to plants, inhibiting growth and causing tissue damage, and pose a risk to aquatic organisms. numberanalytics.comresearchgate.net

The toxicity of fluoroaromatic compounds can be similar to their non-fluorinated counterparts, but this is not always the case; some polyfluorinated aromatics are less toxic, while others are more so. researchgate.net A comprehensive environmental impact assessment for this compound would require standardized ecotoxicity testing on a range of representative organisms, such as algae, invertebrates (e.g., Daphnia), and fish. Such studies would establish key toxicological endpoints like the EC50 (effective concentration for 50% of the population) and LC50 (lethal concentration for 50% of the population), which are essential for environmental risk management. The widespread use and persistence of fluorinated compounds underscore the importance of this research to mitigate potential negative environmental effects. numberanalytics.com

常见问题

Q. What are the recommended safety protocols for handling 1-Fluoro-2,4-bis(trifluoromethyl)benzene in laboratory settings?

- PPE Requirements : Use respiratory protection (e.g., vapor respirators), nitrile gloves, safety goggles, and full-body protective clothing to minimize skin/eye contact. Install local exhaust ventilation to control airborne exposure .

- Spill Management : Contain spills using inert absorbents (e.g., sand, vermiculite) and dispose of contaminated materials as hazardous waste. Avoid direct contact with skin or inhalation of vapors .

- Storage : Store in a cool, dry, well-ventilated area away from oxidizing agents. Use glass or fluoropolymer-lined containers to prevent degradation .

Q. What synthetic routes are effective for preparing this compound?

- Friedel-Crafts Trifluoromethylation : React 1-fluoro-2,4-dichlorobenzene with trifluoromethylating agents (e.g., CF₃I) under AlCl₃ catalysis. Optimize reaction temperature (80–120°C) to achieve selective substitution at positions 2 and 4 .

- Halogen Exchange : Substitute chlorine in 1-chloro-2,4-bis(trifluoromethyl)benzene using KF in polar aprotic solvents (e.g., DMF) at elevated temperatures (~150°C) .

- Purification : Recrystallize from ethanol or use column chromatography (silica gel, hexane/ethyl acetate) to isolate high-purity product (>98%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹⁹F NMR : Expect two singlets for CF₃ groups (δ ≈ -60 to -65 ppm) and a singlet for the fluorine substituent (δ ≈ -110 ppm) .

- ¹H NMR : Aromatic protons appear as a doublet (δ ≈ 7.5–8.0 ppm, J = 8–10 Hz) due to coupling with fluorine .

- Mass Spectrometry : Molecular ion peak at m/z 234 (C₈H₄F₇⁺) with fragmentation patterns confirming CF₃ and F substituents .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Electron-Withdrawing Effects : The fluorine and two CF₃ groups create a strong electron-deficient aromatic ring, enhancing reactivity in Suzuki-Miyaura couplings with electron-rich boronic acids. Use Pd(PPh₃)₄ catalyst and Cs₂CO₃ base in THF/water (80°C, 12 h) for optimal yields .

- Challenges : Steric hindrance from CF₃ groups may reduce coupling efficiency. Mitigate by using bulky ligands (e.g., SPhos) to stabilize the Pd intermediate .

Q. What role does this compound play in synthesizing proton exchange membranes (PEMs)?

- Polymer Functionalization : Acts as a monomer in sulfonated poly(arylene ether) synthesis. React with bis(4-hydroxyphenyl) sulfone under superacid catalysis (e.g., triflic acid) to form high-molecular-weight polymers .

- Membrane Performance : CF₃ groups improve hydrophobicity, reducing water swelling. However, excessive substitution lowers proton conductivity. Balance by optimizing monomer ratios (e.g., 1:1 with non-fluorinated monomers) .

Q. How do computational studies explain its thermodynamic stability and intermolecular interactions?

- DFT Calculations : The meta-CF₃ and fluorine substituents create a dipole moment (~3.5 D), stabilizing the molecule via electrostatic interactions. Van der Waals interactions dominate in crystal packing due to CF₃ group bulkiness .

- Solubility Predictions : Low solubility in polar solvents (e.g., water: <0.1 mg/mL) due to high hydrophobicity. Use COSMO-RS simulations to screen solvents (e.g., chloroform, DCM) for reaction optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|